N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the nitrobenzamide and methylthio groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a nitrobenzamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, iron powder in acidic conditions
Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Aminobenzamide derivatives
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- Thiazole derivatives
Uniqueness
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is unique due to the presence of the oxadiazole ring combined with the nitrobenzamide and methylthio groups. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-8-3-2-7-12(13)15-18-19-16(24-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLDPSIIEODZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.